Isoschisandrolicacid
Description
Isoschisandrolic acid is a cycloartane-type triterpenoid isolated from the heartwood of Schisandra propinqua (a member of the Schisandraceae family). It shares the molecular formula C₃₂H₄₈O₃ with its structural isomer, schisandrolic acid, but differs in the substituent at the C-3 position: isoschisandrolic acid features a hydroxyl group (-OH) at C-3, whereas schisandrolic acid has a carbonyl group (C=O) . This triterpenoid class is characterized by a 24(Z)-ene-26-acid side chain or a 22,26-lactone ring in some derivatives. Isoschisandrolic acid has demonstrated moderate cytotoxic activity against human hepatocellular carcinoma (HepG2) cells, with an IC₅₀ of 48.20 μmol/L .
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(Z,6R)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H48O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-24,31H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,24-,27-,28+,29-,30+/m1/s1 |
InChI Key |
CYHOTEDWAOHQLA-RLYQOGSHSA-N |
Isomeric SMILES |
C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@H](C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of Isoschisandrolicacid can be achieved through several synthetic routes. One common method involves the use of specific reagents under controlled conditions to facilitate the formation of the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:
Chemical Synthesis: Utilizing reagents such as hydrogen peroxide for oxidation or acid hydrolysis.
Physical Methods: Techniques like microwave treatment, ultraviolet radiation, and ultrasonic treatment.
Enzymatic Methods: Employing specific enzymes to catalyze the reaction.
Chemical Reactions Analysis
Isoschisandrolicacid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacing one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isoschisandrolicacid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Isoschisandrolicacid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Findings
Isoschisandrolic Acid vs. Schisandrolic Acid
- Structural Difference : The hydroxyl group at C-3 in isoschisandrolic acid replaces the carbonyl group in schisandrolic acid.
- Bioactivity : Schisandrolic acid exhibits stronger cytotoxicity against HepG2 cells (IC₅₀ = 35.64 μmol/L) compared to isoschisandrolic acid (IC₅₀ = 48.20 μmol/L), suggesting that the C-3 carbonyl group enhances anticancer potency .
- SAR Insight : The carbonyl group may improve membrane permeability or binding affinity to cellular targets, while the hydroxyl group could reduce metabolic stability or target interaction.
Isoschisandrolic Acid vs. Schisandronic Acid
Isoschisandrolic Acid vs. Lactone-Containing Analogues
- Kadsulactone and Longipedlactones : These compounds feature a 22,26-lactone ring instead of the 24(Z)-ene-26-acid side chain.
- Bioactivity : Longipedlactones exhibit significantly higher potency (IC₅₀ < 2.2 μg/mL) against lung and colon cancers, highlighting the critical role of lactone rings in enhancing cytotoxicity .
Mechanistic Insights
- Anticancer Mechanisms : Isoschisandrolic acid and its analogues induce apoptosis via mitochondrial pathways, as demonstrated in leukemia P388 cells for related compounds .
- Metabolic Stability : Hydroxyl groups (e.g., in isoschisandrolic acid) may increase susceptibility to glucuronidation, reducing bioavailability compared to carbonyl or lactone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
